

A Comparative Analysis of 5-O-p-Coumaroylquinic Acid from Diverse Botanical Sources

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Compound of Interest

Compound Name: *trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid*

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This guide provides an objective comparison of 5-O-p-Coumaroylquinic acid content in various plant species, supported by experimental data from peer-reviewed literature. Detailed methodologies for extraction and quantification are presented to facilitate reproducibility and further research. Additionally, a key signaling pathway potentially modulated by this bioactive compound is illustrated to provide context for its pharmacological effects.

Data Presentation: Quantitative Analysis

The concentration of 5-O-p-Coumaroylquinic acid varies significantly across different plant genera and species. The following table summarizes the quantitative data obtained from select studies, highlighting the potential of certain plants as rich sources of this compound.

Plant Source	Plant Part	5-O-p-Coumaroylquinic Acid Content (mg/g of dry weight)	Reference
Coffea sessiliflora	Green Coffee Beans	2.18	[1]
Coffea arabica	Green Coffee Beans	0.67 (average)	[1]
Coffea liberica	Green Coffee Beans	0.58 (average)	[1]
Coffea canephora	Green Coffee Beans	0.40 (average)	[1]
Lonicera japonica	Flowers	0.0573	[2]
Coffea pseudozanguebariae	Green Coffee Beans	0.12	[1]

Experimental Protocols

Extraction of 5-O-p-Coumaroylquinic Acid: Ultrasonic-Assisted Extraction (UAE)

This protocol describes a general method for the efficient extraction of phenolic compounds, including 5-O-p-Coumaroylquinic acid, from plant materials.

Materials and Equipment:

- Dried and powdered plant material
- Ethanol (70% aqueous solution)
- Ultrasonic bath or probe sonicator
- Centrifuge
- Rotary evaporator
- Filter paper (e.g., Whatman No. 1)

- Volumetric flasks

Procedure:

- Sample Preparation: Weigh 1 gram of the dried, powdered plant material.
- Extraction:
 - Place the sample in a flask and add 20 mL of 70% ethanol.
 - Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
 - Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
- Separation:
 - After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
 - Filter the supernatant through filter paper to remove any remaining particulate matter.
- Concentration:
 - Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
 - Re-dissolve the resulting aqueous extract in a known volume of the mobile phase for HPLC analysis.

Quantification of 5-O-p-Coumaroylquinic Acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol outlines a standard method for the separation and quantification of 5-O-p-Coumaroylquinic acid.

Materials and Equipment:

- HPLC system with a DAD detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- 5-O-p-Coumaroylquinic acid standard
- Syringe filters (0.45 μ m)

Procedure:

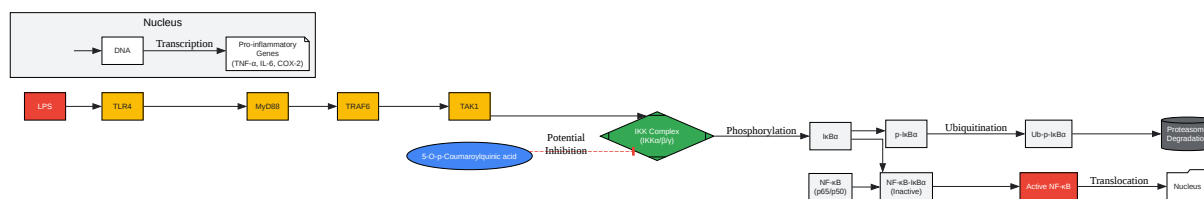
- Standard Preparation: Prepare a stock solution of 5-O-p-Coumaroylquinic acid standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient elution is typically used. A representative gradient is as follows: 0-10 min, 10-25% B; 10-20 min, 25-40% B; 20-30 min, 40-60% B. The specific gradient should be optimized based on the sample matrix and column.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection Wavelength: 325 nm (the characteristic absorbance maximum for p-coumaroyl derivatives).
- Analysis:
 - Filter the prepared plant extracts and standard solutions through a 0.45 μ m syringe filter before injection.

- Inject a fixed volume (e.g., 10 μ L) of the standards and samples into the HPLC system.
- Quantification:
 - Identify the peak corresponding to 5-O-p-Coumaroylquinic acid in the sample chromatogram by comparing its retention time with that of the standard.
 - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Determine the concentration of 5-O-p-Coumaroylquinic acid in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF- κ B) signaling cascade. While direct experimental evidence for 5-O-p-Coumaroylquinic acid is still emerging, its structural similarity to other well-studied anti-inflammatory phenolic acids suggests it may exert its effects through the inhibition of this pathway.



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Caption: Potential inhibition of the NF-κB signaling pathway by 5-O-p-Coumaroylquinic acid.

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References

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